4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide
Description
4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 2,4-dichlorophenoxy group and a 3-(trifluoromethyl)phenyl moiety. This structural configuration confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3NO2/c18-12-6-7-15(14(19)10-12)25-8-2-5-16(24)23-13-4-1-3-11(9-13)17(20,21)22/h1,3-4,6-7,9-10H,2,5,8H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXLNANCFNJTNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves the reaction of 2,4-dichlorophenol with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the intermediate 4-(2,4-dichlorophenoxy)-3-(trifluoromethyl)benzamide. This intermediate is then subjected to a coupling reaction with butanoyl chloride in the presence of a suitable base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The dichlorophenoxy group may contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to structurally related molecules based on functional group variations, substitution patterns, and biological activities.
Table 1: Comparative Overview of Key Compounds
| Compound Name | Molecular Formula | Key Substituents | Biological Activity | Notable Features |
|---|---|---|---|---|
| 4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide | C₁₇H₁₃Cl₂F₃NO₂ | 2,4-dichlorophenoxy; 3-(trifluoromethyl)phenyl | Enzyme modulation, potential herbicidal/anti-inflammatory | High lipophilicity; metabolic stability |
| 4-(2,4-dichlorophenoxy)-N-(4-ethylphenyl)butanamide | C₁₈H₁₈Cl₂NO₂ | 4-ethylphenyl | Anti-inflammatory, tumor growth inhibition | Ethyl group enhances hydrophobic interactions |
| 4-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide | C₂₀H₂₁Cl₂N₂O₃ | 4-morpholinylphenyl | Improved solubility, anti-inflammatory | Morpholine boosts bioavailability |
| N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide | C₁₈H₁₇Cl₂NO₃ | 4-acetylphenyl | Unspecified (research focus) | Acetyl group modifies electronic properties |
| 4-(2,4-dichlorophenoxy)-N-(3,5-dichlorophenyl)butanamide | C₁₆H₁₃Cl₄NO₂ | 3,5-dichlorophenyl | Herbicidal (enhanced efficacy) | Multiple chlorines increase stability and potency |
| 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide | C₁₆H₁₃Cl₂N₂O₄ | 2-nitrophenyl | Redox-dependent activity | Nitro group enables reduction to reactive intermediates |
Physicochemical Properties
- Metabolic Stability : Fluorine atoms in the trifluoromethyl group resist oxidative degradation, extending the compound’s half-life relative to nitro- or morpholine-substituted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
